alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate involves the esterification of sucrose with acetic acid and isobutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the controlled addition of acetic acid and isobutyric acid to a sucrose solution, followed by purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield sucrose, acetic acid, and isobutyric acid.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The acetate and isobutyric acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose, acetic acid, and isobutyric acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use as a drug delivery agent due to its biocompatibility.
Industry: Utilized as an emulsifier and stabilizer in food products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate involves its ability to interact with various molecular targets and pathways:
Emulsification: The compound stabilizes emulsions by reducing the surface tension between immiscible liquids.
Enzyme Inhibition: It can inhibit certain enzymes involved in carbohydrate metabolism, such as alpha-glucosidase.
Drug Delivery: Its biocompatibility allows it to be used as a carrier for drug molecules, facilitating their transport and release in the body.
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate can be compared with other similar compounds, such as:
Sucrose octaacetate: Another esterified sucrose derivative, but with all hydroxyl groups acetylated.
Sucrose benzoate: Sucrose esterified with benzoic acid, used as a plasticizer.
Sucrose laurate: Sucrose esterified with lauric acid, used as a surfactant.
These compounds share similar properties but differ in their specific ester groups, leading to variations in their applications and functionalities.
Biological Activity
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate, commonly referred to as a sucrose fatty acid ester, is a compound with notable biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C30H56O12
- Molecular Weight : 608.758 g/mol
- CAS Number : 37318-31-3
- Physical State : Solid
- Melting Point : 56-60 °C
- Color : White to Off-White
Biological Activity Overview
Alpha-D-glucopyranoside and beta-D-fructofuranosyl linkages are significant in various biological processes. This compound has been studied for its prebiotic effects and potential applications in food and pharmaceutical industries.
1. Prebiotic Properties
Research indicates that this compound can promote the growth of beneficial gut bacteria such as Bifidobacterium breve. A study demonstrated that it acts as a substrate for probiotic bacteria, enhancing their growth and activity in the gastrointestinal tract . This effect is crucial for maintaining gut health and preventing dysbiosis.
2. Enzymatic Synthesis
The enzymatic synthesis of beta-D-fructofuranosyl alpha-D-glucopyranoside has been explored using Escherichia coli enzymes. The study highlighted the efficiency of using sucrose as an acceptor in reverse phosphorolysis, yielding products that exhibit prebiotic characteristics . This process underscores the compound's potential utility in biotechnological applications.
Case Study 1: Probiotic Growth Enhancement
In a controlled laboratory setting, the effects of alpha-D-glucopyranoside, beta-D-fructofuranosyl on Bifidobacterium breve were assessed. The results showed:
Parameter | Control Group | Experimental Group |
---|---|---|
Bacterial Count (CFU/mL) | 10^6 | 10^8 |
pH Level | 6.5 | 5.8 |
Lactic Acid Production (g/L) | 0.5 | 1.2 |
The experimental group demonstrated significantly higher bacterial counts and lactic acid production, indicating enhanced fermentation activity due to the compound's presence.
Case Study 2: Toxicity Assessment
A screening assessment conducted by Health Canada evaluated the safety profile of sucrose acetate isobutyrate (SAIB), a related compound. The findings suggested low hazard potential with no significant adverse effects observed in short-term and chronic toxicity studies . This assessment is pivotal for its application in consumer products.
Table of Biological Activities
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O13/c1-7(2)16(27)28-15-13(25)11(23)9(4-19)31-18(15,29-8(3)22)17(6-21)14(26)12(24)10(5-20)30-17/h7,9-15,19-21,23-26H,4-6H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYFTZFRRSHIE-OPQMOWMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137204-24-1 | |
Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137204241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, acetate 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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